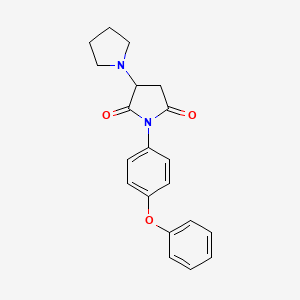
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide
描述
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide, also known as DIPPA, is a chemical compound that has been widely studied for its potential use in scientific research. DIPPA belongs to the class of benzamide derivatives and has been found to have a variety of biochemical and physiological effects. In
作用机制
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide acts as a dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at these receptors. Dopamine is a neurotransmitter that is involved in a variety of physiological processes, including reward, motivation, and motor function. By blocking dopamine activity at the D3 receptor, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide may have potential therapeutic effects in the treatment of drug addiction and Parkinson's disease.
Biochemical and Physiological Effects:
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has been found to have a variety of biochemical and physiological effects. In animal studies, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has been found to decrease drug-seeking behavior and reduce the rewarding effects of drugs of abuse. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has also been found to improve motor function in animal models of Parkinson's disease. In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has been found to have potential use in the treatment of schizophrenia, as dopamine D3 receptors have been implicated in the pathophysiology of this disorder.
实验室实验的优点和局限性
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has several advantages for use in lab experiments. It has been well studied and its synthesis method is well established. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide is also highly selective for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, there are also some limitations to the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide in lab experiments. It has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects. In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has poor solubility in water, which can make it difficult to administer in certain experimental conditions.
未来方向
There are several future directions for research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide in combination with other drugs for the treatment of drug addiction and Parkinson's disease. In addition, further research is needed to explore the potential use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and depression.
Conclusion:
In conclusion, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It acts as a dopamine D3 receptor antagonist and has been found to have a variety of biochemical and physiological effects. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has potential use in the treatment of drug addiction, Parkinson's disease, and other neurological and psychiatric disorders. While there are some limitations to the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide in lab experiments, it remains a useful tool for studying the role of dopamine D3 receptors in various physiological processes.
科学研究应用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective dopamine D3 receptor antagonist. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has also been studied for its potential use in the treatment of drug addiction, as dopamine D3 receptors have been implicated in drug-seeking behavior. In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-propylbenzamide has been found to have potential use in the treatment of Parkinson's disease, as dopamine D3 receptors are involved in the regulation of motor function.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-12-21-20(23)18-9-7-16(8-10-18)14-22-13-11-17-5-3-4-6-19(17)15-22/h3-10H,2,11-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEHZNQWEGKNBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)-N-propyl-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-2-nitro-N-phenyl-benzenesulfonamide](/img/structure/B4068926.png)
![N-benzyl-1-(4-{2-[(4-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4068954.png)
![1-({[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B4068957.png)
![2-amino-4-{3-bromo-4-[(3-chlorobenzyl)oxy]-5-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4068959.png)
![N-(2,3-dimethoxybenzyl)-N-ethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B4068976.png)
![ethyl 4-({[7-(4-chlorophenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]carbonyl}amino)benzoate](/img/structure/B4068989.png)
![3-[({3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4068995.png)
![3-[1-(3-chlorobenzyl)-4-piperidinyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4069004.png)

![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B4069016.png)
![isopropyl 3-({[(4-methyl-5-{[(3-nitrobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4069025.png)
![2-acetyl-1,5,5-trimethyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]](/img/structure/B4069026.png)

![3-chloro-4-({1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B4069040.png)